Methyl benzo[c]cinnoline-2-carboxylate
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Overview
Description
Methyl benzo[c]cinnoline-2-carboxylate is a chemical compound that belongs to the class of benzo[c]cinnoline derivatives. It is a heterocyclic compound that has been widely studied due to its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis.
Mechanism Of Action
The mechanism of action of methyl benzo[c]cinnoline-2-carboxylate is not fully understood. However, it has been proposed that it exerts its biological activity by binding to specific receptors or enzymes in the body. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and regulation.
Biochemical And Physiological Effects
The biochemical and physiological effects of methyl benzo[c]cinnoline-2-carboxylate depend on the specific application and the dose used. In general, it has been shown to exhibit cytotoxic, antiviral, and antimicrobial activities. It has also been shown to inhibit the growth and proliferation of cancer cells. However, the exact mechanism of action and the potential side effects are still being investigated.
Advantages And Limitations For Lab Experiments
Methyl benzo[c]cinnoline-2-carboxylate has several advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize and purify. It is also stable under normal laboratory conditions. However, one of the limitations is that it can be toxic and hazardous to handle. Therefore, proper safety precautions should be taken when working with this compound.
Future Directions
There are several future directions for the study of methyl benzo[c]cinnoline-2-carboxylate. One direction is to investigate its potential as a therapeutic agent for the treatment of various diseases such as cancer, viral infections, and bacterial infections. Another direction is to explore its potential applications in material science and organic synthesis. Finally, further studies are needed to fully understand the mechanism of action and the potential side effects of this compound.
Synthesis Methods
Methyl benzo[c]cinnoline-2-carboxylate can be synthesized by various methods such as the Pictet-Spengler reaction, Friedlander synthesis, and condensation reaction. The Pictet-Spengler reaction involves the reaction of an aldehyde or ketone with an amine in the presence of an acid catalyst. The Friedlander synthesis involves the reaction of an aromatic amine with an aldehyde or ketone in the presence of an acid catalyst. The condensation reaction involves the reaction of an aldehyde or ketone with a nitroalkene in the presence of a base catalyst. The choice of synthesis method depends on the desired product and the availability of starting materials.
Scientific Research Applications
Methyl benzo[c]cinnoline-2-carboxylate has been studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, it has been shown to exhibit antitumor, antiviral, and antimicrobial activities. In material science, it has been used as a building block for the synthesis of organic semiconductors and fluorescent dyes. In organic synthesis, it has been used as a starting material for the synthesis of various heterocyclic compounds.
properties
CAS RN |
19376-08-0 |
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Product Name |
Methyl benzo[c]cinnoline-2-carboxylate |
Molecular Formula |
C14H10N2O2 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
methyl benzo[c]cinnoline-2-carboxylate |
InChI |
InChI=1S/C14H10N2O2/c1-18-14(17)9-6-7-13-11(8-9)10-4-2-3-5-12(10)15-16-13/h2-8H,1H3 |
InChI Key |
SESBKIPAZQDVHA-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC2=C(C=C1)N=NC3=CC=CC=C32 |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=NC3=CC=CC=C32 |
synonyms |
Benzo[c]cinnoline-2-carboxylic acid methyl ester |
Origin of Product |
United States |
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